molecular formula C23H21FN4O3 B11138801 N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11138801
M. Wt: 420.4 g/mol
InChI Key: XDFLXBCNKJWZAP-UHFFFAOYSA-N
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Description

N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that features both indole and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and pyridazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridazine moiety can be synthesized through the reaction of hydrazine with a 1,4-diketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyridazine formation, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Mechanism of Action

The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme Notum, which is involved in the Wnt signaling pathway . This inhibition can lead to the upregulation of Wnt signaling, which has potential therapeutic benefits in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can be compared with other indole and pyridazine derivatives, such as:

The uniqueness of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE lies in its specific combination of indole and pyridazine moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

N-[2-(5-fluoroindol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H21FN4O3/c1-31-19-4-2-3-16(14-19)20-6-8-23(30)28(26-20)15-22(29)25-10-12-27-11-9-17-13-18(24)5-7-21(17)27/h2-9,11,13-14H,10,12,15H2,1H3,(H,25,29)

InChI Key

XDFLXBCNKJWZAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)F

Origin of Product

United States

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